(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide
Description
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide (CAS: 1354028-24-2) is a chiral amide derivative with a molecular formula of C₁₄H₂₁ClN₂O and a molar mass of 268.78 g/mol . The compound features a 3-chlorophenyl group attached to an ethylamine backbone, substituted with an isopropyl group and a propionamide moiety.
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWAPLYNZJDNE-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C(C)C)C(C)C1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive review of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound’s structure can be described as follows:
- IUPAC Name: (S)-2-amino-N-(1-(3-chlorophenyl)ethyl)-N-isopropylpropionamide
- Molecular Formula: C15H24ClN2O
- CAS Number: 1354028-24-2
The presence of the chlorophenyl group is significant, as halogenated aromatic compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in inflammatory processes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase enzymes (COX-1 and COX-2) .
- Receptor Modulation: It may also modulate receptors associated with pain and inflammation, leading to analgesic effects.
Antioxidant Activity
Research indicates that derivatives of propionamide compounds often exhibit notable antioxidant properties. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases. In studies involving similar compounds:
- DPPH Scavenging Activity: Compounds structurally related to this compound demonstrated significant DPPH scavenging activity, suggesting potential therapeutic benefits .
Anti-inflammatory Effects
Given its structural similarities to established NSAIDs, the compound is hypothesized to possess anti-inflammatory properties. In vitro studies have shown that similar derivatives effectively reduce pro-inflammatory cytokines and inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Ibuprofen Derivatives:
- Mechanism-Based Approaches:
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Estimated based on molecular formula.
Key Observations:
The propionamide chain (C₃) in the target compound may improve metabolic stability relative to the acetamide (C₂) derivative (CAS: 1353964-00-7) due to reduced susceptibility to enzymatic cleavage .
Physicochemical Properties: The acetamide analog (CAS: 1353964-00-7) has a lower molecular weight (254.76 vs. 268.78) and predicted density (1.127 g/cm³), suggesting higher solubility in polar solvents compared to the bulkier target compound . The 2-chloro-acetamide derivative (CAS: 1353964-20-1) replaces the amino group with chlorine, significantly altering electronic properties and likely reducing hydrogen-bonding capacity .
Stereochemical Considerations :
Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
